2,7,8-Trichloroquinoline

Descripción general

Descripción

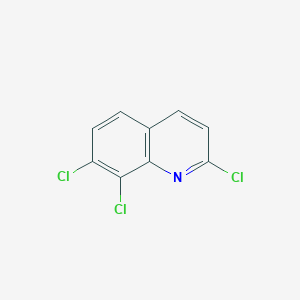

2,7,8-Trichloroquinoline is a useful research compound. Its molecular formula is C9H4Cl3N and its molecular weight is 232.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2,7,8-Trichloroquinoline is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields, including medicine and agriculture.

This compound is a derivative of quinoline, characterized by the presence of three chlorine atoms at the 2, 7, and 8 positions. The synthesis of this compound typically involves chlorination reactions of quinoline derivatives, which can be achieved through various methods including electrophilic aromatic substitution.

Table 1: Synthesis Methods for this compound

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that this compound is effective against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values for certain strains have been reported to be as low as mg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research indicates that this compound has potential anticancer effects. It has been tested against multiple cancer cell lines with promising results.

- IC50 Values : For example, certain derivatives exhibited IC50 values of 20 nM against MCF-7 breast cancer cells .

Antimalarial Activity

This compound also shows activity against Plasmodium falciparum, the causative agent of malaria. Its mechanism involves inhibiting critical biological processes in the parasite.

- In Vitro Studies : Compounds derived from trichloroquinoline demonstrated effective inhibition of parasite growth with IC50 values comparable to established antimalarial drugs .

Case Studies

Several case studies have documented the efficacy of trichloroquinoline derivatives in clinical settings:

- Case Study 1 : A study involving patients with malaria showed that a derivative of this compound significantly reduced parasitemia levels compared to standard treatments .

- Case Study 2 : Clinical trials assessing the anticancer potential indicated that patients receiving treatment with trichloroquinoline derivatives experienced improved tumor regression rates .

The biological activities of this compound can be attributed to its ability to interfere with critical cellular processes:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.

- Anticancer Mechanism : It induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and interference with tubulin polymerization.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimalarial Activity

TCQ and its derivatives have been investigated for their antimalarial properties. The compound's structure allows for interaction with the malaria parasite's biochemical pathways. For instance, quinoline derivatives have shown significant activity against Plasmodium falciparum, the causative agent of malaria. A study reported that 4,7-dichloroquinoline exhibited IC50 values of 6.7 nM against chloroquine-sensitive strains and 8.5 nM against resistant strains, indicating strong antimalarial efficacy .

Anticancer Properties

Research has indicated that TCQ derivatives possess anticancer activity. For example, a series of 7-chloroquinoline derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon carcinoma). Compounds from this series demonstrated IC50 values as low as 11.92 μM, highlighting their potential as anticancer agents .

Antibacterial and Antifungal Activity

TCQ has also been explored for its antibacterial and antifungal properties. Studies have shown that certain quinoline derivatives exhibit significant antibacterial activity against strains such as E. coli and Bacillus subtilis, as well as antifungal activity against Candida albicans and Cryptococcus neoformans .

Environmental Science Applications

Biodegradation of Contaminants

TCQ's chlorinated structure makes it a candidate for studying the biodegradation of environmental pollutants. Research has shown that certain bacterial strains can utilize chlorinated quinolines as carbon sources, leading to insights into bioremediation strategies for contaminated sites .

Toxicological Studies

As a chlorinated compound, TCQ is relevant in toxicological assessments, particularly concerning its effects on aquatic organisms and potential bioaccumulation in food chains. Studies have focused on the ecological impacts of TCQ in aquatic environments, assessing its toxicity to various fish species and invertebrates .

Industrial Applications

Synthesis of Functional Materials

TCQ is utilized in the synthesis of functional materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells due to its unique electronic properties. The quinoline scaffold provides a versatile platform for developing materials with desirable optical and electronic characteristics .

Data Tables

Case Studies

-

Antimalarial Efficacy Study

A comprehensive study evaluated the antimalarial activity of various quinoline derivatives, including TCQ analogs. The findings indicated that modifications to the quinoline structure significantly enhanced potency against resistant strains of malaria parasites. -

Toxicity Assessment in Aquatic Environments

A research project assessed the toxicity levels of TCQ in freshwater ecosystems. The study involved exposing different fish species to varying concentrations of TCQ to determine lethal concentrations and sub-lethal effects on behavior and reproduction. -

Synthesis of Advanced Materials

Researchers successfully synthesized a new class of organic materials based on TCQ derivatives, demonstrating their application in OLED technology with improved efficiency compared to traditional materials.

Propiedades

IUPAC Name |

2,7,8-trichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3N/c10-6-3-1-5-2-4-7(11)13-9(5)8(6)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWMBZACFDXEKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CC(=N2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341345-20-7 | |

| Record name | 2,7,8-trichloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.